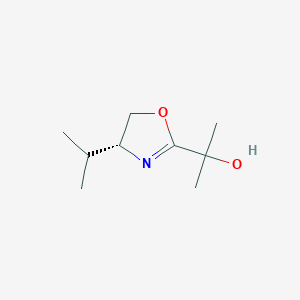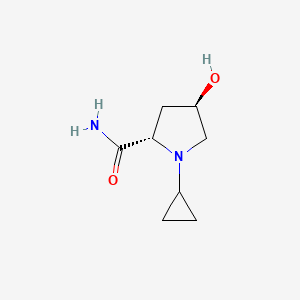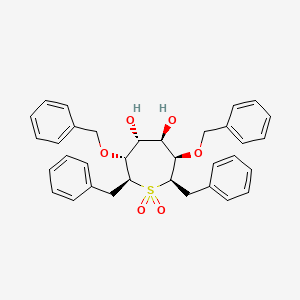![molecular formula C29H27N3O3 B12870661 3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is a complex organic compound that belongs to the class of indeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both indeno and pyrazole moieties, contributes to its distinct chemical properties and potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indanone derivatives with hydrazine derivatives can lead to the formation of the indeno-pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno[1,2-c]pyrazole-2-carboxamide: Another indeno-pyrazole derivative with similar structural features.
Indeno[1,2-c]pyrazole-3-carboxamide: Differing in the position of the carboxamide group.
Indeno[1,2-c]pyrazole-4-carboxamide: Another positional isomer with distinct properties.
Uniqueness
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is unique due to its specific substitution pattern and the presence of both hydroxybiphenyl and hydroxycyclohexyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C29H27N3O3 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
N-(4-hydroxycyclohexyl)-3-[4-(4-hydroxyphenyl)phenyl]-1,4-dihydroindeno[1,2-c]pyrazole-6-carboxamide |
InChI |
InChI=1S/C29H27N3O3/c33-23-10-5-18(6-11-23)17-1-3-19(4-2-17)27-26-16-21-15-20(7-14-25(21)28(26)32-31-27)29(35)30-22-8-12-24(34)13-9-22/h1-7,10-11,14-15,22,24,33-34H,8-9,12-13,16H2,(H,30,35)(H,31,32) |
Clé InChI |
VKPCXCHYSBVEMW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C4=C(C3)C(=NN4)C5=CC=C(C=C5)C6=CC=C(C=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)

![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)



![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)



![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
